6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one
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Overview
Description
6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of brominated precursors and cyclization reactions to form the fused ring system. For example, the reaction of 2,2-dimethyl-3-bromo-2H-pyran-4-one with a suitable pyridine derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar brominated structure but with a different fused ring system.
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom but has a similar core structure.
Pyrano[3,2-c]quinolones: These compounds have a similar pyrano-fused ring system but with different substituents and biological activities.
Uniqueness
6-Bromo-2,2-dimethyl-2H,3H,4H-pyrano[2,3-c]pyridin-4-one is unique due to its specific brominated pyrano-pyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3H-pyrano[2,3-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)4-7(13)6-3-9(11)12-5-8(6)14-10/h3,5H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMSGEJHVUTEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=CC(=NC=C2O1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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